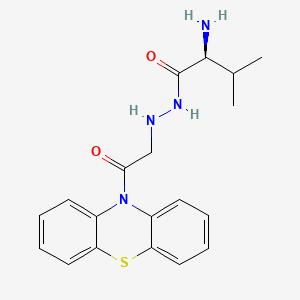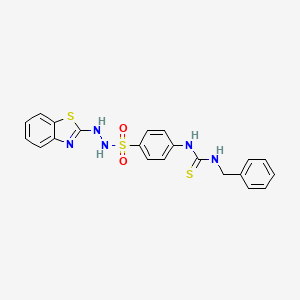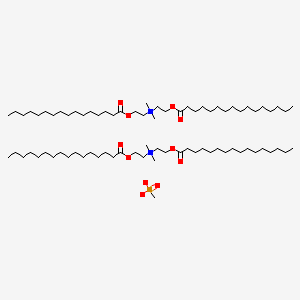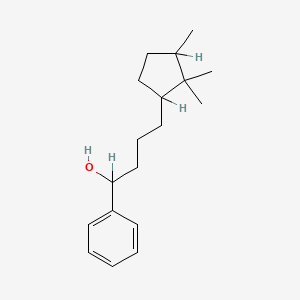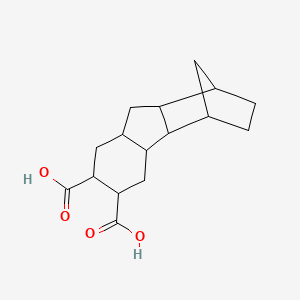
(Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le succinate d'hydrogène (octahydro-4,7-méthano-1H-indényl)diméthylène est un composé organique complexe caractérisé par sa structure unique, qui comprend plusieurs cycles et des groupes d'acides carboxyliques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du succinate d'hydrogène (octahydro-4,7-méthano-1H-indényl)diméthylène implique généralement des réactions organiques à plusieurs étapesLes réactifs courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des réactifs spécifiques adaptés pour obtenir la configuration moléculaire souhaitée .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, utilisant des équipements de pointe pour assurer la pureté et le rendement. Les conditions de réaction sont optimisées pour maintenir l'intégrité du composé tout en maximisant l'efficacité de la production .
Analyse Des Réactions Chimiques
Types de réactions
Le succinate d'hydrogène (octahydro-4,7-méthano-1H-indényl)diméthylène subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent en utilisant des agents oxydants.
Réduction : Le composé peut être réduit en ajoutant de l'hydrogène ou en retirant de l'oxygène, généralement en utilisant des agents réducteurs.
Substitution : Ceci implique le remplacement d'un groupe fonctionnel par un autre, facilité par des réactifs et des conditions spécifiques.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools .
Applications de la recherche scientifique
Le succinate d'hydrogène (octahydro-4,7-méthano-1H-indényl)diméthylène a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son potentiel thérapeutique dans le développement de médicaments.
Industrie : Utilisé dans la production de matériaux et de produits chimiques spécialisés
Mécanisme d'action
Le mécanisme par lequel le succinate d'hydrogène (octahydro-4,7-méthano-1H-indényl)diméthylène exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent influencer diverses voies biochimiques, conduisant aux effets observés du composé. Les cibles moléculaires et les voies exactes dépendent du contexte de son application, comme son rôle dans les systèmes biologiques ou les processus industriels .
Applications De Recherche Scientifique
(Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialized materials and chemicals
Mécanisme D'action
The mechanism by which (Octahydro-4,7-methano-1H-indenediyl)dimethylene hydrogen succinate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application, such as its role in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Composés similaires
Succinate d'hydrogène (octahydro-4,7-méthano-1H-indényl)diméthylène : présente des similitudes avec d'autres composés cycliques contenant des groupes d'acides carboxyliques.
Autres composés similaires : Dérivés du cyclohexane, dérivés de l'indène
Propriétés
Numéro CAS |
93962-79-9 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
tetracyclo[9.2.1.02,10.03,8]tetradecane-5,6-dicarboxylic acid |
InChI |
InChI=1S/C16H22O4/c17-15(18)12-5-9-4-10-7-1-2-8(3-7)14(10)11(9)6-13(12)16(19)20/h7-14H,1-6H2,(H,17,18)(H,19,20) |
Clé InChI |
RPFKVOZBINNTSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C4CC(C(CC4C3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


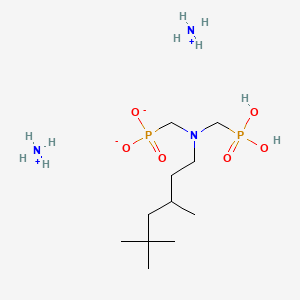
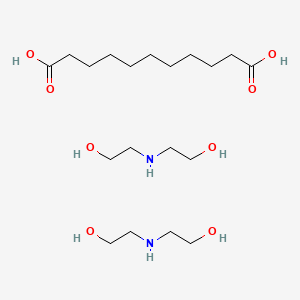
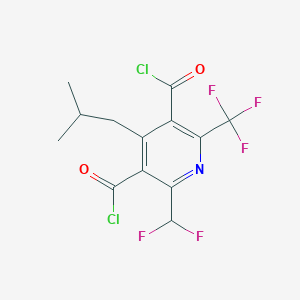
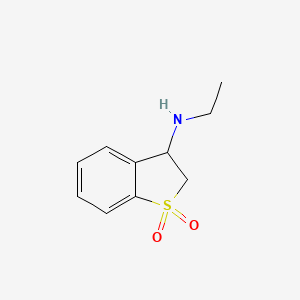
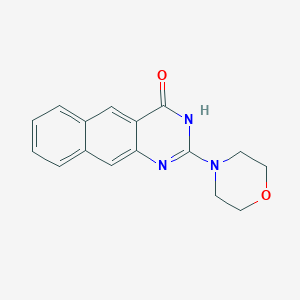
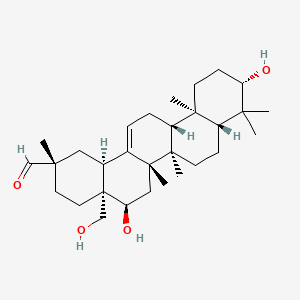


![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
